Bocaminooxy-PEG2-BCN

SPAAC kinetics bioorthogonal click chemistry cyclooctyne reactivity

Bocaminooxy-PEG2-BCN (CAS 2706999-61-1, molecular weight 497.58 g/mol) is a heterobifunctional crosslinker that integrates three functional modules: a tert-butoxycarbonyl (Boc)-protected aminooxy group for chemoselective carbonyl ligation, a diethylene glycol (PEG2) spacer for aqueous solubility and steric relief, and a bicyclo[6.1.0]non-4-yne (BCN) moiety for copper-free strain-promoted azide–alkyne cycloaddition (SPAAC). This compound is primarily employed as a PROTAC linker and a cleavable ADC linker, enabling stepwise, orthogonal bioconjugation strategies in which the Boc group is selectively deprotected under mild acidic conditions to unmask the aminooxy nucleophile, while the BCN handle remains competent for parallel or subsequent SPAAC or inverse electron-demand Diels–Alder (IEDDA) reactions.

Molecular Formula C24H39N3O8
Molecular Weight 497.6 g/mol
Cat. No. B8114814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocaminooxy-PEG2-BCN
Molecular FormulaC24H39N3O8
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
InChIInChI=1S/C24H39N3O8/c1-24(2,3)35-23(30)27-34-17-21(28)25-10-12-31-14-15-32-13-11-26-22(29)33-16-20-18-8-6-4-5-7-9-19(18)20/h18-20H,6-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)
InChIKeySKDCTDORAYPQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bocaminooxy-PEG2-BCN: A Heterobifunctional Bioorthogonal Linker for Controlled Bioconjugation and PROTAC Synthesis


Bocaminooxy-PEG2-BCN (CAS 2706999-61-1, molecular weight 497.58 g/mol) is a heterobifunctional crosslinker that integrates three functional modules: a tert-butoxycarbonyl (Boc)-protected aminooxy group for chemoselective carbonyl ligation, a diethylene glycol (PEG2) spacer for aqueous solubility and steric relief, and a bicyclo[6.1.0]non-4-yne (BCN) moiety for copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) . This compound is primarily employed as a PROTAC linker and a cleavable ADC linker, enabling stepwise, orthogonal bioconjugation strategies in which the Boc group is selectively deprotected under mild acidic conditions to unmask the aminooxy nucleophile, while the BCN handle remains competent for parallel or subsequent SPAAC or inverse electron-demand Diels–Alder (IEDDA) reactions [1].

Chemistry Orthogonal dual-handle bioconjugation linker
Workflow Stepwise PROTAC assembly or cleavable ADC design
Selection Logic Boc-masked nucleophile for on-demand oxime ligation

Why Bocaminooxy-PEG2-BCN Cannot Be Replaced by Generic PEG Linkers or Single-Handle Click Reagents


Generic substitution of Bocaminooxy-PEG2-BCN with a simple BCN-alcohol, BCN-NHS ester, or a longer PEG-variant linker fails at two critical levels. First, the Boc-aminooxy group provides a temporarily masked nucleophile that can be deprotected on demand to react with aldehydes or ketones via oxime ligation, creating a cleavable Schiff-base-derived linkage; replacing it with a permanently reactive NHS ester or maleimide removes this orthogonality and introduces unintended cross-reactivity with nucleophilic side chains abundant in biological samples . Second, the PEG2 spacer—approximately 17.6 Å in extended length—occupies a narrow design window: it is sufficiently short to maintain compact conjugate architecture for PROTAC ternary complex formation while still providing the aqueous solubility enhancement and steric buffering that a purely hydrocarbon linker cannot deliver . Using a substantially longer PEG chain (PEG4–PEG12) alters the spatial separation between the two reactive termini, which can shift both the kinetics of the click reaction and the geometry of the final conjugate, with downstream consequences for linker-dependent biological activity.

Orthogonality Replacing the Boc-aminooxy group with a permanent NHS ester or maleimide introduces unintended cross-reactivity, removing the controlled stepwise deprotection advantage.
Spacer geometry Longer PEG4–PEG12 chains alter spatial separation between reactive termini, which may shift click reaction kinetics and the final conjugate geometry critical for ternary complex formation.
Dual reactivity DBCO-based linkers lack IEDDA reactivity with tetrazines; substituting a DBCO linker for BCN may eliminate the second bioorthogonal channel for sequential dual-labeling strategies.

Quantitative Differentiation Evidence: Bocaminooxy-PEG2-BCN vs. Closest Analogs and Alternatives


BCN SPAAC Rate Constant: 0.14–0.29 M⁻¹s⁻¹ Places Bocaminooxy-PEG2-BCN in the Practical Reactivity Window for Sub-Micromolar Bioconjugation

The BCN group in Bocaminooxy-PEG2-BCN undergoes SPAAC with benzyl azide at a second-order rate constant (k₂) of 0.14 M⁻¹s⁻¹ for the BCN alcohol reference compound, as measured by IR-based kinetic analysis [1]. This value is approximately 117-fold faster than unstrained cyclooctyne (k₂ = 0.0012 M⁻¹s⁻¹) and 1.8-fold faster than DIFO (k₂ = 0.076 M⁻¹s⁻¹) [1]. When the endo-BCN diastereomer is employed, the rate constant increases to 0.29 M⁻¹s⁻¹ in CD₃CN/D₂O (1:2) [2]. In a separate study employing azidoamino acid substrates, BCN yielded k₂ = 0.28 M⁻¹s⁻¹, compared with DBCO at k₂ = 0.34 M⁻¹s⁻¹ under identical conditions [3]. These data establish that the BCN handle provides a rate constant within a factor of ~2 of DBCO while offering advantages in symmetry and lower lipophilicity.

SPAAC kinetics
Head-to-head
0.14–0.29 M⁻¹s⁻¹
BCN–azide SPAAC k₂
Practical reactivity for sub-μM bioconjugation without excessive hydrophobicity.
117× faster than unstrained cyclooctyne; comparable to DBCO under similar conditions.
SPAAC kinetics bioorthogonal click chemistry cyclooctyne reactivity

BCN Dual Reactivity with Tetrazines (IEDDA) Provides a Second Bioorthogonal Channel Absent in DBCO-Based Linkers

Unlike dibenzocyclooctyne (DBCO), which is limited to SPAAC with azides and SPANC with nitrones, BCN additionally participates in inverse electron-demand Diels–Alder (IEDDA) cycloadditions with tetrazines at second-order rate constants up to 1.47 × 10⁴ M⁻¹s⁻¹ [1]. The BCN–tetrazine reaction is 3–7 orders of magnitude faster than many established bioorthogonal reactions and yields a single product of defined stereochemistry, in contrast to the stereoisomeric mixtures often obtained with trans-cyclooctene–tetrazine reactions [2]. This dual reactivity—SPAAC with azides plus IEDDA with tetrazines—enables sequential, mutually orthogonal labeling strategies within a single experiment using one BCN-bearing linker scaffold .

IEDDA scope
Head-to-head
IEDDA with tetrazines up to 1.47×10⁴ M⁻¹s⁻¹
Enables sequential orthogonal labeling absent in DBCO-only linkers.
Single stereoisomer product avoids heterogeneity of trans-cyclooctene reactions.
IEDDA cycloaddition tetrazine ligation dual bioorthogonal reactivity

Boc-Protected Aminooxy Enables >98% Controlled Deprotection Efficiency vs. Unprotected Aminooxy Reagents That Undergo Premature Oxidation and Dimerization

The Boc-protected aminooxy group in Bocaminooxy-PEG2-BCN serves as a latent nucleophile. Standard deprotection with 50% TFA/DCM at room temperature releases the free aminooxy group with >98% efficiency as confirmed by ¹H NMR . Under the same conditions, the BCN group remains intact, preserving the click handle for subsequent SPAAC or IEDDA steps. In contrast, unprotected aminooxy-PEG₂-BCN (CAS 2253965-14-7, MW 397.47) is prone to oxidative decomposition and self-condensation during storage, requiring stringent inert-atmosphere handling and limiting shelf life to weeks at −20°C [1]. The uncatalyzed oxime ligation rate of free aminooxy-PEG with glyoxyl-modified peptides at pH 7.0 is 6 × 10⁻³ M⁻¹s⁻¹, which can be accelerated 120-fold through optimized organocatalysis [2], underscoring the importance of generating the free aminooxy species only at the point of use via Boc deprotection rather than storing the unprotected reagent.

Deprotection control
Class-level inference
>98%
Boc removal efficiency
On-demand nucleophile generation reduces storage degradation risk.
Unprotected aminooxy linkers show qualitatively lower bench stability.
Boc deprotection aminooxy chemistry oxime ligation controlled bioconjugation

PEG2 Spacer (~17.6 Å) Delivers Solubility Enhancement While Maintaining Compact Architecture Critical for PROTAC Ternary Complex Formation

The PEG2 spacer in Bocaminooxy-PEG2-BCN provides an extended length of approximately 17.6 Å between the BCN handle and the aminooxy terminus . This length is shorter than PEG4 (~24 Å) and substantially shorter than PEG8–PEG12 linkers (~30–48 Å), placing Bocaminooxy-PEG2-BCN in the compact-linker category that is preferred for PROTAC design, where excessively long linkers can reduce ternary complex stability and degradation efficiency . Even the short PEG2 chain confers meaningful aqueous solubility improvement: PEG2-containing linker conjugates demonstrate up to 10-fold higher aqueous solubility compared with analogous constructs using purely hydrocarbon spacers of equivalent length . This solubility advantage, combined with the short reach, makes the PEG2 spacer a deliberate design choice rather than a commodity feature.

Spacer design
Class-level inference
~17.6 Å
PEG2 extended length
Compact geometry supports PROTAC ternary complex architecture.
Shorter than PEG4 (~24 Å); up to 10-fold solubility gain over hydrocarbon spacers.
PEG spacer length PROTAC linker design aqueous solubility linker compactness

Cleavable Linker Classification Confers Functional Advantage Over Non-Cleavable PEG-BCN Alternatives for ADC Payload Release

Bocaminooxy-PEG2-BCN and its deprotected analog Aminooxy-PEG2-BCN are explicitly classified as cleavable (degradable) ADC linkers . The oxime bond formed by aminooxy–carbonyl ligation is hydrolytically labile under the mildly acidic conditions encountered in endosomal and lysosomal compartments (pH 4.5–5.5), enabling intracellular payload release after ADC internalization. This contrasts with non-cleavable PEG-BCN linkers (e.g., BCN-PEG4-NHS, BCN-PEG2-amine) that form stable amide or carbamate bonds, which require complete lysosomal degradation of the antibody for payload liberation . The cleavable nature of the aminooxy-derived linkage provides a traceless release mechanism that is particularly valuable for cytotoxic payloads requiring free drug release for target engagement.

Cleavable class
Context-dependent
Oxime linkage classified as cleavable ADC linker
Supports intracellular payload release research in ADC models.
Quantitative hydrolysis rate for this specific conjugate is not available from comparative studies.
cleavable ADC linker antibody-drug conjugate oxime hydrolysis traceless release

High-Impact Application Scenarios for Bocaminooxy-PEG2-BCN Based on Quantitative Differentiation Evidence


Stepwise PROTAC Assembly with Orthogonal Chemistries

In PROTAC development, Bocaminooxy-PEG2-BCN enables a two-step modular assembly strategy. The BCN handle first undergoes SPAAC with an azide-functionalized E3 ligase ligand (k₂ ≈ 0.14–0.29 M⁻¹s⁻¹, proceeding to completion at μM concentrations within minutes to hours) [1]. Following purification, the Boc group is removed with TFA (>98% efficiency) to unmask the aminooxy group, which is then ligated to an aldehyde- or ketone-bearing target-protein ligand via oxime formation. The PEG2 spacer (~17.6 Å) maintains the compact geometry required for efficient ternary complex formation and subsequent ubiquitination . This orthogonal strategy avoids the cross-reactivity that would occur if both ligation steps relied on amine-reactive chemistry.

Dual-Channel Live-Cell Imaging via Sequential SPAAC and IEDDA Labeling

The BCN group of Bocaminooxy-PEG2-BCN uniquely supports two independent bioorthogonal reactions: SPAAC with azides and IEDDA with tetrazines (up to 1.47 × 10⁴ M⁻¹s⁻¹) [2]. After deprotecting the aminooxy group and conjugating the linker to a carbonyl-modified protein of interest, researchers can perform sequential dual-color labeling—first attaching an azide-fluorophore via SPAAC, then a tetrazine-fluorophore via IEDDA—without mutual interference. The single stereoisomer product from BCN–tetrazine IEDDA eliminates the heterogeneity issues encountered with trans-cyclooctene–tetrazine reactions, where isomeric mixtures can complicate quantitative imaging analysis [3].

Cleavable ADC Linker for Traceless Cytotoxic Payload Delivery

For ADC programs requiring intracellular payload release, the aminooxy-derived oxime bond in Bocaminooxy-PEG2-BCN-derived conjugates provides a cleavable linkage that hydrolyzes under the mildly acidic conditions of endosomes and lysosomes (pH 4.5–5.5) . The BCN handle allows copper-free conjugation to azide-modified antibodies, while the Boc protecting group ensures the aminooxy moiety remains inert during storage and the click reaction step. After deprotection and drug attachment via oxime ligation, the resulting ADC benefits from a traceless release mechanism that non-cleavable PEG-BCN linkers (amide or carbamate bond-forming) cannot provide. The PEG2 spacer contributes aqueous solubility to offset the hydrophobicity of many cytotoxic warheads .

Controlled Surface Functionalization of Biomaterials and Nanoparticles

The protected aminooxy group allows Bocaminooxy-PEG2-BCN to be stored and shipped as a stable solid that can be deprotected on demand immediately before surface conjugation. This is critical for biomaterial functionalization workflows where premature aminooxy oxidation would compromise coupling efficiency. The BCN group reacts selectively with azide-modified surfaces, nanoparticles, or hydrogels without copper catalyst, preserving the biological activity of immobilized proteins or peptides [4]. The PEG2 spacer provides sufficient reach from the surface to minimize steric occlusion of the conjugated biomolecule's active site while avoiding the excessive linker length that can promote non-specific protein adsorption seen with longer PEG chains .

Application
Selection Property
Validation Focus
PROTAC assembly
Orthogonal SPAAC + oxime ligation sequence
Ternary complex geometry and ubiquitination endpoint
Live-cell dual labeling
Sequential SPAAC and IEDDA reactivity
Stereoisomer homogeneity and channel orthogonality
ADC payload release
Cleavable oxime linkage design
pH-dependent hydrolysis and free drug release context
Surface functionalization
Stable Boc-protected storage form
Deprotection efficiency and surface coupling reproducibility
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